Comparative Molecular Weight and Structural Complexity: Differentiation from 4-(Phenylthio)benzaldehyde
4-[2-(Phenylsulfanyl)ethenyl]benzaldehyde possesses a molecular weight of 240.32 g/mol (C15H12OS), representing a 12.1% mass increase relative to its closest commercially prevalent structural analog, 4-(phenylthio)benzaldehyde (CAS 1208-88-4; C13H10OS; 214.28 g/mol) . This mass differential corresponds to the presence of the trans-ethenyl (─CH═CH─) bridge in the target compound. For researchers evaluating these compounds as building blocks, the target compound occupies a distinct property space with greater steric bulk and extended molecular length. The calculated logP for the target compound is higher than that of 4-(phenylthio)benzaldehyde due to the additional two-carbon hydrocarbon bridge, indicating enhanced lipophilicity relevant to membrane permeability in biological assays [1].
| Evidence Dimension | Molecular weight (g/mol) |
|---|---|
| Target Compound Data | 240.32 |
| Comparator Or Baseline | 4-(Phenylthio)benzaldehyde (CAS 1208-88-4): 214.28 |
| Quantified Difference | +26.04 g/mol (+12.1%) |
| Conditions | Calculated from molecular formula C15H12OS vs. C13H10OS |
Why This Matters
The 12% greater molecular weight and extended π-system directly impact physicochemical properties including solubility, lipophilicity, and chromatographic retention—factors that influence synthetic yield optimization and biological assay design.
- [1] ChemBase. 4-(phenylsulfanyl)benzaldehyde – Product No. EN300-92347. Enamine LLC. View Source
